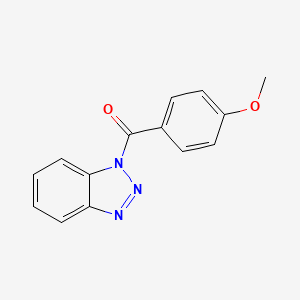

1-(4-methoxybenzoyl)-1H-1,2,3-benzotriazole

描述

1-(4-methoxybenzoyl)-1H-1,2,3-benzotriazole is a useful research compound. Its molecular formula is C14H11N3O2 and its molecular weight is 253.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 253.085126602 g/mol and the complexity rating of the compound is 329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It is structurally similar to aniracetam , a nootropic drug known to interact with Glutamate receptors 2 and 3, 5-hydroxytryptamine receptor 2A, and Dopamine D2 receptor . These receptors play crucial roles in cognitive functions, including memory and attention .

Mode of Action

Based on its structural similarity to aniracetam, it may interact with its targets to modulate neurotransmitter systems, including cholinergic, dopaminergic, and serotonergic systems . This could result in enhanced cognitive functions.

Biochemical Pathways

Compounds with similar structures have been shown to influence various pathways, including those involved in neuroprotection and cognition .

Pharmacokinetics

Similar compounds like aniracetam have been reported to have a half-life of 1-25 hours . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would significantly impact its bioavailability and therapeutic potential.

Result of Action

Based on its structural similarity to aniracetam, it may enhance cognitive functions, including memory and attention .

Action Environment

The action, efficacy, and stability of 1-(4-methoxybenzoyl)-1H-1,2,3-benzotriazole can be influenced by various environmental factors. For instance, it reacts exothermically with bases and is incompatible with water, strong oxidizing agents, and alcohols . Sealed containers of the compound held at room temperature may explode due to slow decomposition that builds up pressure .

生物活性

Introduction

1-(4-Methoxybenzoyl)-1H-1,2,3-benzotriazole is a compound belonging to the benzotriazole family, known for its diverse biological activities. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The structure consists of a benzotriazole moiety substituted with a 4-methoxybenzoyl group, which enhances its biological activity through specific interactions with biological targets.

Antimicrobial Activity

Research has demonstrated that benzotriazole derivatives exhibit significant antimicrobial properties. For instance:

- Mechanism of Action : Benzotriazoles disrupt microbial cell membranes and interfere with essential metabolic processes. They can generate reactive oxygen species (ROS), leading to oxidative stress in microbial cells, which ultimately results in cell lysis and death .

- Case Studies :

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 1 | 12.5 | MRSA |

| 2 | 25 | Staphylococcus aureus |

| 3 | 15 | Escherichia coli |

Anti-inflammatory Activity

Benzotriazole derivatives have also been studied for their anti-inflammatory effects:

- Mechanism : They inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory process. This action can be attributed to their ability to modulate signaling pathways associated with inflammation .

- Case Studies :

Anticancer Activity

The anticancer potential of benzotriazole derivatives has garnered attention:

- Mechanism : These compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and alteration of mitochondrial membrane potential .

- Case Studies :

| Cell Line | IC50 (μM) | Treatment Duration |

|---|---|---|

| HeLa | 15 | 48 hours |

| A549 | 20 | 48 hours |

Structure-Activity Relationship (SAR)

The biological activity of benzotriazoles is significantly influenced by their structural features:

- Substituents : The presence of electron-donating groups such as methoxy enhances the lipophilicity and biological interaction potential of the compound.

- Positioning : The position of substituents on the benzene ring affects the compound's ability to bind to target sites within microbial or cancerous cells.

科学研究应用

Corrosion Inhibition

One of the primary applications of MBT is as a corrosion inhibitor . Benzotriazoles are well-known for their effectiveness in protecting metals, especially copper and its alloys, from corrosion. MBT operates through the following mechanisms:

- Adsorption : The compound adsorbs onto metal surfaces, forming a protective layer that prevents corrosive agents from contacting the metal.

- Complex Formation : MBT can form stable complexes with metal ions, enhancing its protective capabilities.

A study demonstrated that MBT significantly reduces corrosion rates in copper exposed to aggressive environments, showcasing its potential for industrial applications in coatings and treatments for metal surfaces.

UV Absorption

MBT is also utilized as a UV absorber in various polymer formulations. Its ability to absorb UV radiation protects materials from photodegradation, making it valuable in:

- Plastics and Coatings : Incorporating MBT into polymers enhances their stability against UV light, prolonging their lifespan.

- Cosmetics : The compound is used in sunscreens and other cosmetic products to provide protection against harmful UV rays.

Research indicates that MBT effectively absorbs UV light within specific wavelengths, making it a suitable candidate for formulations requiring UV stability .

Pharmaceutical Applications

In the pharmaceutical field, MBT's reactivity allows it to be explored for various applications, including:

- Drug Development : Its structural characteristics may influence the design of new drugs or drug delivery systems.

- Biological Activity Studies : Investigations into MBT's interactions with biological molecules could lead to novel therapeutic agents.

Preliminary studies suggest that MBT exhibits potential anti-inflammatory properties, warranting further research into its pharmacological effects.

Comparative Analysis with Related Compounds

To better understand the unique properties of MBT, a comparison with similar compounds can be insightful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Benzotriazole | Basic structure without substituents | Effective corrosion inhibitor for copper |

| 4-Methoxybenzyltriazole | Methoxy group on benzyl moiety | Enhanced solubility and biological activity |

| 5-Methyl-1H-benzotriazole | Methyl substitution on triazole ring | Altered electronic properties affecting reactivity |

| 2-Aminobenzotriazole | Amino group on benzene ring | Exhibits different biological activities |

This table highlights how the methoxy substitution in MBT may influence its specific applications and interactions compared to other benzotriazoles.

属性

IUPAC Name |

benzotriazol-1-yl-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c1-19-11-8-6-10(7-9-11)14(18)17-13-5-3-2-4-12(13)15-16-17/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKOYDWMLPIMUMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901285743 | |

| Record name | 1-(4-Methoxybenzoyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901285743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4231-69-0 | |

| Record name | 1-(4-Methoxybenzoyl)-1H-benzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4231-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxybenzoyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901285743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。